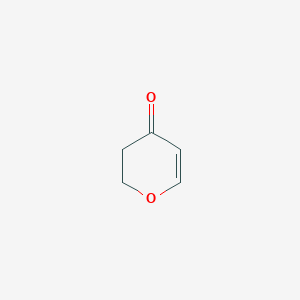

2,3-Dihydro-4H-pyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSOJXHICDKYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340718 | |

| Record name | 2H-Pyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84302-42-1 | |

| Record name | 2,3-Dihydro-4-pyranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084302421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-4-PYRANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF34W8HR7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 2,3 Dihydro 4h Pyran 4 One Scaffolds

Catalytic Approaches in Dihydro-4H-pyran-4-one Synthesis

Catalytic methods have revolutionized the construction of complex molecular architectures, and the synthesis of 2,3-dihydro-4H-pyran-4-ones is no exception. These approaches offer significant advantages over classical methods, including milder reaction conditions, improved yields, and the ability to control stereochemistry.

Transition Metal-Catalyzed Cyclizations

Transition metals, particularly palladium, have proven to be versatile catalysts for a variety of cyclization reactions leading to the formation of heterocyclic systems. Their unique reactivity allows for the activation of substrates and the orchestration of complex bond-forming events in a controlled manner.

A notable method for the synthesis of structurally diverse 2,3-dihydro-4H-pyran-4-ones involves the oxidative cyclization of β-hydroxyenones mediated by palladium(II). nih.govox.ac.uk This transformation is attractive due to the straightforward availability of the starting β-hydroxyenones and the regiocontrol exerted by the palladium catalyst. ox.ac.ukresearchgate.net The process is a variation of the well-known Wacker process, where an alkene is oxidized. lookchem.com

The reaction proceeds via the coordination of the palladium(II) catalyst to the enone's double bond, followed by an intramolecular attack of the hydroxyl group to form the pyran ring. Subsequent β-hydride elimination and reductive elimination of the palladium catalyst regenerate the active species and furnish the desired 2,3-dihydro-4H-pyran-4-one product. A key advantage of this methodology is the ability to produce enantiopure dihydropyranones from the corresponding enantiopure β-hydroxyenones. ox.ac.ukresearchgate.net Furthermore, this palladium-catalyzed oxidative ring closure can be integrated into a sequential process, for instance, following an antibody-catalyzed resolution of racemic aldol (B89426) precursors, without the need to isolate the intermediate enantioenriched hydroxyenones. ox.ac.uk This approach has been successfully coupled with boron-mediated stereoselective aldol reactions to produce a range of 2,3,6-trisubstituted dihydropyranones. nih.gov

An efficient strategy for the synthesis of 2,6-disubstituted 2,3-dihydro-4H-pyran-4-ones utilizes a Sonogashira coupling reaction followed by a silver-promoted cyclization. thieme-connect.comconsensus.app This three-step procedure is particularly valuable for the preparation of pyran subunits that are common in natural products. researchgate.net

The synthesis commences with a palladium-catalyzed Sonogashira coupling of an alkyne with a p-toluenethiol ester to generate a β-hydroxy ynone intermediate. thieme-connect.com This key intermediate then undergoes a 6-endo-dig cyclization promoted by a silver salt, typically silver trifluoromethanesulfonate (B1224126) (AgOTf), to yield the final 2,6-disubstituted this compound. thieme-connect.comconsensus.app The reaction mixture for the cyclization is typically stirred at room temperature under the exclusion of light. thieme-connect.com This method provides good yields for the desired heterocyclic products. thieme-connect.com

Lewis Acid and Organocatalytic Strategies

Lewis acid and organocatalytic approaches have emerged as powerful tools for the enantioselective synthesis of 2,3-dihydro-4H-pyran-4-ones. These methods often rely on the activation of substrates through coordination or hydrogen bonding, enabling highly stereocontrolled transformations.

The hetero-Diels-Alder (HDA) reaction is one of the most effective methods for synthesizing 2,3-dihydro-4H-pyran-4-ones, particularly when employing activated dienes like Danishefsky's diene with aldehydes. organic-chemistry.orgresearchgate.net The development of chiral catalysts for this reaction has enabled the production of optically active 2-substituted 2,3-dihydro-4H-pyran-4-ones with high enantioselectivity. researchgate.netacs.org

A highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction of Danishefsky's diene with various aldehydes is a BINOLate-zinc complex. organic-chemistry.orgacs.orgorganic-chemistry.org This catalyst is typically prepared in situ from diethylzinc (B1219324) (Et₂Zn) and a modified 1,1'-bi-2-naphthol (B31242) (BINOL) ligand, such as 3,3'-dibromo-1,1'-bi-2-naphthol (3,3'-Br₂-BINOL). acs.orgorganic-chemistry.orgresearchgate.netnih.gov The use of this chiral zinc catalyst can lead to the formation of 2-substituted 2,3-dihydro-4H-pyran-4-ones in high yields (up to quantitative) and with excellent enantiomeric excesses (up to 98% ee). organic-chemistry.orgacs.orgorganic-chemistry.org

The reaction's success is influenced by factors such as the choice of ligand, solvent, and reaction temperature. organic-chemistry.org For instance, the enantioselectivity of the reaction is often improved at lower temperatures. organic-chemistry.org This catalytic system has been shown to be effective for a range of aldehydes, including aromatic, olefinic, and aliphatic derivatives, demonstrating its broad applicability. acs.org The mechanism of this TADDOL-catalyzed HDA reaction is believed to proceed through a concerted, asynchronous, and zwitterionic transition state, where the aldehyde's carbonyl group is activated by hydrogen bonding with the catalyst. nih.gov

The table below summarizes the results of the BINOLate-zinc complex-catalyzed hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes. acs.org

| Aldehyde | Product | Yield (%) | ee (%) |

| Benzaldehyde | 2-Phenyl-2,3-dihydro-4H-pyran-4-one | 99 | 97 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydro-4H-pyran-4-one | 99 | 98 |

| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-2,3-dihydro-4H-pyran-4-one | 99 | 96 |

| 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-2,3-dihydro-4H-pyran-4-one | 82 | 95 |

| (E)-Cinnamaldehyde | 2-((E)-Styryl)-2,3-dihydro-4H-pyran-4-one | 65 | 86 |

| Cyclohexanecarbaldehyde | 2-Cyclohexyl-2,3-dihydro-4H-pyran-4-one | 51 | 78 |

| Isovaleraldehyde | 2-Isobutyl-2,3-dihydro-4H-pyran-4-one | 40 | 65 |

Enantioselective Hetero-Diels-Alder Reactions

Chromium-Salen Complex Catalysis

Chiral chromium-salen complexes have emerged as powerful catalysts for the asymmetric synthesis of 2,3-dihydro-4H-pyran-4-ones. These reactions typically proceed via a hetero-Diels-Alder (HDA) reaction between an activated diene, such as Danishefsky's diene, and an aldehyde. organic-chemistry.orgorganic-chemistry.org The use of a chromium(III)-salen complex bearing a DIANANE (endo,endo-2,5-diaminonorbornane) chiral backbone has been shown to afford 2-substituted 2,3-dihydro-4H-pyran-4-ones in high yields and with excellent enantioselectivities, reaching up to 96% ee. organic-chemistry.org The catalyst loading can be as low as 4 mol-%, and the methodology is effective for both aromatic and aliphatic aldehydes. organic-chemistry.org The counteranion of the complex can influence both reactivity and enantioselectivity. organic-chemistry.org Furthermore, second-generation (R,S)-(salen)ruthenium(II) complexes have also demonstrated utility as catalysts in the asymmetric HDA reaction of Danishefsky's diene with a broad range of aldehydes. clockss.org

Brønsted Acid-Catalyzed Intramolecular Rearrangements (e.g., pTsOH-catalyzed δ-hydroxyalkynones)

A metal-free approach utilizing Brønsted acids, such as p-toluenesulfonic acid (pTsOH), provides an efficient route to substituted 2,3-dihydro-4H-pyran-4-ones through the intramolecular rearrangement of δ-hydroxyalkynones. acs.orgnih.govfigshare.com This method is characterized by its high regioselectivity, mild reaction conditions conducted in open air, and excellent atom economy. acs.orgnih.govfigshare.com A wide array of both aliphatic and aromatic substituted 2,3-dihydro-4H-pyran-4-ones can be synthesized in yields of up to 96%. acs.orgnih.govfigshare.com The versatility of this methodology has been demonstrated in the total synthesis of bioactive natural products like (±)-obolactone and diosniponols A and B. researchgate.netchim.itrsc.org The key step involves the pTsOH-catalyzed rearrangement of a δ-hydroxyalkynone intermediate to form the dihydropyranone core. researchgate.netchim.it

Green Organocatalysis Utilizing Biopolymers (e.g., Alginate from Sargassum muticum)

In the pursuit of sustainable chemistry, biopolymers have been explored as green organocatalysts. Sodium alginate, a naturally occurring biopolymer extracted from the brown seaweed Sargassum muticum, has been successfully employed as a catalyst for the synthesis of 4H-pyran derivatives. nih.gov This organocatalyst, rich in carboxyl and hydroxyl groups, can accelerate reactions by establishing hydrogen bonds with starting materials. nih.gov The extraction of alginate from Sargassum muticum has been optimized using various methods, including ultrasound-assisted extraction. itjfs.comproquest.com The catalytic activity of this biopolymer has been demonstrated in one-pot, three-component reactions to produce 2-amino-3-cyano-4H-pyran derivatives in water at room temperature, highlighting its potential as an environmentally benign catalyst. nih.gov

Application of Recyclable Nanocatalysts (e.g., CuFe₂O₄@starch, Ta-MOF)

Recyclable nanocatalysts represent a significant advancement in the synthesis of dihydropyranone scaffolds, offering both high efficiency and sustainability.

CuFe₂O₄@starch: A magnetically recyclable bionanocatalyst, CuFe₂O₄@starch, has been developed for the three-component synthesis of 4H-pyran derivatives. nih.govroyalsocietypublishing.org This heterogeneous catalyst, prepared from abundant and inexpensive starch, facilitates the reaction of aromatic aldehydes, malononitrile, and enolizable C-H activated compounds in ethanol (B145695) at room temperature. nih.govroyalsocietypublishing.org The catalyst's magnetic properties allow for easy separation and reuse for at least six cycles without a significant loss of activity. nih.gov

Ta-MOF: Tantalum-based metal-organic frameworks (Ta-MOFs) have been synthesized and utilized as reusable nanocatalysts for the preparation of 1,4-dihydropyran derivatives. bohrium.comnih.govfrontiersin.org These nanostructures, produced via an ultrasonic-assisted method, exhibit high thermal stability, a large surface area, and a narrow particle size distribution. bohrium.comnih.govfrontiersin.org The Ta-MOF catalyst demonstrates high capability in multicomponent reactions, offering advantages such as shorter reaction times, higher efficiency, and excellent recyclability. bohrium.comnih.govfrontiersin.org

Multi-component Reaction Strategies for Dihydro-4H-pyran-4-one Derivatives

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to construct complex molecules like dihydro-4H-pyran-4-one derivatives in a single synthetic operation.

One-Pot Three-Component Reactions Involving Aldehydes, Malononitrile, and Active Methylene (B1212753) Compounds

The one-pot, three-component condensation of an aldehyde, malononitrile, and an active methylene compound is a widely used and versatile strategy for the synthesis of functionalized 4H-pyrans. scirp.orgresearchgate.netsemanticscholar.orgarabjchem.org This reaction can be catalyzed by a variety of catalysts, including basic catalysts like KF-Al₂O₃ and piperidine, as well as various nanocatalysts. scirp.orgsemanticscholar.org The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the active methylene compound to the resulting arylidene-malononitrile intermediate, and subsequent cyclization. arabjchem.org This methodology allows for the synthesis of a diverse range of 4H-pyran derivatives by varying the three components. scirp.orgresearchgate.netsemanticscholar.org For instance, using dimedone, 4-hydroxycoumarin, or 3H-pyrazol-3-one as the active methylene component leads to the formation of fused pyran systems. semanticscholar.org

Cascade and Domino Reactions for Complex Dihydro-4H-pyran-4-one Structures

Cascade and domino reactions provide an elegant and efficient means to access complex dihydro-4H-pyran-4-one structures by combining multiple bond-forming events in a single, uninterrupted sequence.

An example of a domino reaction is the intermolecular C-acylation/6π-oxaelectrocyclization between β-ketoesters and α,β-unsaturated acid chlorides. psu.eduresearchgate.net This reaction, often catalyzed by CaCl₂, affords polysubstituted 5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones in good yields. psu.edu The resulting dihydropyranones can serve as valuable precursors for the synthesis of more complex molecules, such as dihydronaphthopyranone natural products, through subsequent transformations like intramolecular Friedel-Crafts acylative aromatization. psu.edu Another approach involves the tandem aldol reaction of enones with aldehydes, followed by an intramolecular conjugate addition to smoothly yield the corresponding 2,3-dihydro-4H-pyran-4-ones. researchgate.net Additionally, tandem cascade Knoevenagel condensation/Michael addition and cyclization reactions of aryl aldehydes, malononitrile, and β-ketoesters are effective for preparing 4H-pyran templates. nih.gov

Domino C-Acylation/6π-Oxaelectrocyclization

A notable and efficient method for constructing polysubstituted 5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones involves an intermolecular domino C-acylation/6π-oxaelectrocyclization reaction. rsc.org This process occurs between β-ketoesters and α,β-unsaturated acid chlorides. The reaction proceeds smoothly in the presence of calcium chloride (CaCl2) and provides good yields of the desired pyranone structures. rsc.orgresearchgate.net

The versatility of this methodology is demonstrated by its application in the total synthesis of dihydronaphthopyran-4-one natural products. rsc.org The this compound products serve as valuable precursors for the construction of the naphthalene (B1677914) fused pyran-4-one ring system through an intramolecular Friedel–Crafts acylative aromatization. rsc.org

Table 1: CaCl2-Catalyzed Domino Reaction for the Synthesis of 2,3-Dihydro-4H-pyran-4-ones rsc.orgresearchgate.net

| Entry | β-Ketoester | α,β-Unsaturated Acid Chloride | Product | Yield (%) |

| 1 | Ethyl acetoacetate | Crotonyl chloride | Ethyl 6-methyl-4-oxo-2,3-dihydro-4H-pyran-5-carboxylate | 78 |

| 2 | Methyl acetoacetate | Cinnamoyl chloride | Methyl 4-oxo-6-phenyl-2,3-dihydro-4H-pyran-5-carboxylate | 82 |

| 3 | Ethyl benzoylacetate | Crotonyl chloride | Ethyl 2-methyl-4-oxo-6-phenyl-2,3-dihydro-4H-pyran-5-carboxylate | 75 |

Factors Influencing Formation in Complex Systems

The formation of this compound derivatives, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP), in complex systems like the Maillard reaction is influenced by several key factors. scispace.comresearchgate.net

Effect of Heating Conditions (Wet vs. Dry) on DDMP Generation

The heating conditions, specifically the presence or absence of significant moisture, play a crucial role in the generation of DDMP. scispace.comresearchgate.net In glucose-amino acid model reactions, dry-heating conditions have been found to favor the formation of DDMP. scispace.comresearchgate.net Conversely, wet-heating conditions tend to inhibit DDMP generation. scispace.com This is attributed to the influence of moisture on the dominant reaction pathways. scispace.comresearchgate.net

Role of Amino Acid Properties and Reaction Intensity in DDMP Formation

Table 2: Influence of Amino Acids on DDMP Formation under Different Heating Conditions scispace.comresearchgate.net

| Amino Acid | Heating System | Effect on DDMP Generation |

| Lysine | Wet-heating | Facilitated |

| Proline | Dry-heating | Facilitated |

| Glycine | Wet-heating (alkaline) | Varied based on conditions |

Moisture Content Effects on Enolization Pathways (e.g., 2,3-Enolization vs. 1,2-Enolization)

Moisture content directly influences the enolization pathways of sugar precursors, which in turn dictates the formation of DDMP. scispace.comresearchgate.net Lower moisture content favors the 2,3-enolization pathway, leading to a higher generation of 1-deoxyglucosone (B1246632) (1-DG), a key intermediate for DDMP formation. scispace.comresearchgate.netnih.gov As moisture content increases, the reaction pathway shifts towards 1,2-enolization. scispace.comnih.gov This shift inhibits the formation of DDMP and instead promotes the production of 5-hydroxymethylfurfural (B1680220) (HMF). scispace.comresearchgate.netnih.gov A water content of 1.0 mL has been identified as a critical value for this pathway shift in certain glucose-proline models. nih.gov

Enantioselective Synthesis of Chiral 2,3-Dihydro-4H-pyran-4-ones

The development of methods for the enantioselective synthesis of chiral 2,3-dihydro-4H-pyran-4-ones is of significant interest due to the prevalence of this scaffold in biologically active molecules.

Mercury(II)-Catalyzed Cyclizations of Dihydroxylated Ynones

Mercury(II)-catalyzed cyclizations represent a viable strategy for the construction of chiral heterocyclic systems, including derivatives that can lead to 2,3-dihydro-4H-pyran-4-ones. ucl.ac.ukbeilstein-journals.org While the direct application to 2,3-dihydro-4H-pyran-4-ones is a specific area of research, the methodology has been explored for the synthesis of related structures like 3(2H)-furanones. ucl.ac.uk This involves the mercury(II)-catalyzed cyclization of dihydroxylated ynones. ucl.ac.uk The process can be initiated by the asymmetric dihydroxylation of enynones, followed by treatment with a mercury(II) catalyst. ucl.ac.uk Mercury(II) salts, such as mercury(II) triflate (Hg(OTf)2), are effective catalysts for various cyclization reactions under mild conditions. researchgate.net The use of mercury(II) salts has been shown to be effective in the synthesis of stereoselective tetrahydropyran (B127337) derivatives. beilstein-journals.org

Asymmetric Dihydroxylation Methods

The introduction of stereogenic centers is a critical aspect of the synthesis of complex, biologically active molecules, and the construction of chiral this compound scaffolds is no exception. Asymmetric dihydroxylation, particularly the Sharpless Asymmetric Dihydroxylation, stands out as a powerful and widely employed strategy to install vicinal diol functionalities with high enantioselectivity. nih.govmdpi.com This method typically involves the reaction of an alkene with osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to produce an optically active vicinal diol. mdpi.com These diols are versatile intermediates that can be further elaborated to the target pyranone ring system.

The Sharpless Asymmetric Dihydroxylation is renowned for its reliability and broad substrate scope. nih.gov The reaction is commonly performed using a catalytic amount of osmium tetroxide, which is regenerated by a stoichiometric co-oxidant such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). organic-chemistry.org The enantioselectivity is controlled by the choice of the chiral ligand, with dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derivatives being the most common. Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), have made this reaction highly accessible. organic-chemistry.org

In the context of this compound synthesis, asymmetric dihydroxylation is often applied to unsaturated precursors like δ,γ-unsaturated ketones or α,β-unsaturated esters. The resulting chiral diols can then undergo subsequent cyclization or other transformations to form the desired heterocyclic core.

Detailed Research Findings:

The utility of Sharpless Asymmetric Dihydroxylation is prominently featured in the total synthesis of various natural products containing the pyranone motif. For instance, in the synthesis of certain lactones, an α,β-unsaturated ketone was subjected to Sharpless asymmetric dihydroxylation using AD-mix-β, successfully yielding the corresponding diol in 65% yield. mdpi.com This diol serves as a key building block for the subsequent construction of the δ-lactone ring. mdpi.com

Another example is found in the total synthesis of pladienolides, where a more complex unsaturated substrate was dihydroxylated using AD-mix-β. nih.gov This reaction proceeded with a 77% yield and a diastereoselectivity of 10:1, demonstrating the method's efficacy even with intricate molecules. nih.gov The synthesis of ieodomycins, which are potent antibacterial agents, also employs a crucial Sharpless asymmetric dihydroxylation step on an α,β-unsaturated ketone to install the necessary stereocenters. mdpi.com

The regioselectivity of the dihydroxylation is also a key consideration, especially in substrates with multiple double bonds. Generally, the Sharpless asymmetric dihydroxylation favors the oxidation of the more electron-rich alkene. mdpi.com

The following interactive data tables summarize findings from various studies, showcasing the application of asymmetric dihydroxylation in synthesizing precursors for pyranone and related structures.

Table 1: Asymmetric Dihydroxylation of Unsaturated Ketone Precursors

| Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric/Diastereomeric Excess | Product | Reference |

| α,β-Unsaturated Ketone | AD-mix-β | 65 | Not Reported | Diol Intermediate | mdpi.com |

| Unsaturated Ester | AD-mix-β | 77 | 10:1 dr | Diol Intermediate | nih.gov |

| α,β-Unsaturated Ketone | AD-mix-β | Not Reported | Not Reported | Diol for Ieodomycins | mdpi.com |

Iii. Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydro 4h Pyran 4 One

Ring-Opening and Ring-Contraction Reactions

The pyran ring system is susceptible to both ring-opening and ring-contraction reactions, often initiated by nucleophilic attack or photochemical energy. Nucleophiles can attack the electrophilic centers at positions C-2, C-4, and C-6, which frequently leads to the opening of the pyran ring and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org For instance, the reaction of 2,3-dihydro-4H-pyran-4-ones with various nucleophiles can lead to the formation of pyridinones, demonstrating a ring transformation pathway. acs.orgacs.org

A significant reaction of the 4H-pyran scaffold is photochemical ring contraction. rsc.org Studies on various substituted 4H-pyrans, particularly 2-amino-4H-pyrans, have shown that direct irradiation induces a novel ring contraction to yield highly substituted cyclobutene (B1205218) derivatives. acs.orgrsc.org This transformation typically proceeds from the triplet excited state of the 4H-pyran. acs.org

The reaction is not only a synthetic curiosity but also has practical implications; for example, 2-amino-4H-pyran-3-carbonitriles, which exhibit antifungal properties, lose their biological activity upon exposure to daylight LED due to this photochemical ring contraction. nih.gov The general mechanism proposed involves the fission of the C4-C5 and C6-O bonds in the excited state, followed by cyclization. acs.org A study of various substituted 2-amino-3-cyano-4H-pyrans demonstrated that this ring contraction occurs with a range of substituents at C-4, C-5, and C-6, including alkyl, phenyl, cyano, and ethoxycarbonyl groups, often with a high degree of stereochemical control. rsc.org

| Starting Material (Substituted 4H-Pyran) | Product (Substituted Cyclobutene) | Secondary Products | Reference |

| 2-Amino-3,5-dicyano-6-phenyl-4H-pyran-4-spirocyclopentane | 3-(Aminocarbonyl)-1,3-dicyano-2-phenylspiro[3.4]oct-1-ene | 3-Phenylpropiolonitrile, Enamide | acs.org |

| (E)-2-amino-8-(4-nitrobenzylidene)-4-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | (E)-7-Cyano-5-(4-nitrobenzylidene)-8-(4-nitrophenyl)bicyclo[4.2.0]oct-1(6)-ene-7-carboxamide | Not specified | nih.gov |

| Differently substituted 2-amino-4H-pyrans | Corresponding cyclobutenes | Enamides, Alkynes | rsc.org |

Substitution and Functionalization Reactions

The 2,3-dihydro-4H-pyran-4-one core can be modified through various substitution and functionalization reactions. The presence of the carbonyl group and the double bond allows for reactions such as oxidation and reduction. For example, derivatives can be reduced to the corresponding alcohols.

Furthermore, the heterocyclic ring can serve as a scaffold for creating more complex structures. Electrophilic aromatic substitution can occur on appended aryl groups, while nucleophilic substitution is also a possible pathway for modification, depending on the specific derivative. smolecule.com The synthesis of various substituted 2,3-dihydro-4H-pyran-4-ones often relies on hetero-Diels-Alder reactions or intramolecular rearrangements, which inherently involve the functionalization of the pyranone core. organic-chemistry.org

Thermal Decomposition Pathways and Kinetics

The thermal degradation of dihydropyran systems has been a subject of both experimental and computational investigation. For certain derivatives like 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP), a product of the Maillard reaction, thermal degradation pathways are complex and dependent on reaction conditions. acs.orgscispace.com The decomposition can yield various volatile compounds, including furanones, cyclotene, and maltol. acs.org The formation of specific Maillard products can be influenced by blocking potential reaction sites; for instance, phosphorylation at the C-6 position can retard the formation of 2,3-dihydro-3,5-dihydroxy-4H-pyran-4-one. nih.gov

A computational study on the thermal decomposition of related 3,6-dihydro-2H-pyran derivatives has provided detailed insight into the reaction mechanism. mdpi.com The decomposition is proposed to proceed through a concerted mechanism involving a six-membered cyclic transition state. mdpi.com In this pathway, electron movement within the ring leads to the simultaneous breaking of C-O and C-C bonds and the formation of new C=C and C=O bonds, resulting in fragmentation of the molecule. mdpi.com

Substituents on the pyran ring have a notable effect on the kinetics of thermal decomposition. Computational studies on 3,6-dihydro-2H-pyran and its methylated derivatives have shown that methyl substituents decrease the activation free energy (ΔG≠) of the decomposition reaction. mdpi.com This stabilizing effect is attributed to the electron-donating nature of the methyl groups, which alters the electron density distribution in the transition state. mdpi.com The key positions influencing stabilization were found to be C-2, C-6, and C-4, in that order. mdpi.com

Table 1: Calculated Activation Parameters for the Thermal Decomposition of Dihydropyran Derivatives at 600 K Data from a computational study on related dihydropyran structures.

| Compound | Activation Free Energy (ΔG≠) (kJ·mol⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) | Reference |

| 3,6-Dihydro-2H-pyran (DHP) | 196 | Not specified in abstract | mdpi.com |

| 4-Methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | Not specified in abstract | mdpi.com |

| 2,6-Dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 202 | mdpi.com |

| 2-Methyl-3,6-dihydro-2H-pyran | 182 | 202 | mdpi.com |

| 6-Methyl-3,6-dihydro-2H-pyran | 184 | 204 | mdpi.com |

Enolization and Tautomeric Equilibria in this compound Systems

Keto-enol tautomerism is a fundamental concept in the chemistry of carbonyl compounds, including this compound systems. acs.org The equilibrium between the keto form and the corresponding enol form can be influenced by factors such as solvent, temperature, and molecular structure. acs.orgchemrxiv.org

For hydroxylated derivatives of this compound, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), the unstable enol structure is considered a key factor in its antioxidant activity. Quantum-mechanical calculations on related hydroxypyrones, like maltol, indicate that the enolic form is the most stable neutral tautomer. researchgate.net The position of hydroxyl groups significantly impacts the molecule's properties. In certain complex aromatic systems, the diketone tautomer can be more stable than the expected hydroquinone (B1673460) (dienol) form. rsc.org While specific equilibrium constants for the parent this compound are not widely reported, the principles of tautomerism suggest that it exists in equilibrium with its enol tautomers, 4-hydroxy-2H-pyran and 4-hydroxy-6H-pyran, with the keto form generally being predominant.

Iv. 2,3 Dihydro 4h Pyran 4 One As a Versatile Synthetic Intermediate

Precursors for Polycyclic Natural Products

The scaffold of 2,3-Dihydro-4H-pyran-4-one is particularly well-suited for the assembly of polycyclic systems, which are characteristic of many natural products.

Researchers have successfully utilized derivatives of this compound as key precursors in the synthesis of dihydronaphthopyranone natural products. A notable approach involves an intermolecular domino C-acylation/6π-oxaelectrocyclization reaction between β-ketoesters and α,β-unsaturated acid chlorides, catalyzed by calcium chloride, to produce polysubstituted 5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones. psu.edursc.org These intermediates are then subjected to an intramolecular Friedel–Crafts acylative aromatization, which efficiently constructs the naphthalene (B1677914) fused pyran-4-one ring system. psu.edursc.org This strategy has proven effective for the total synthesis of phytogrowth inhibiting dihydronaphthopyranones. psu.edursc.orgsmolecule.com

A specific example is the three-step total synthesis of naturally occurring dihydronaphthopyranones, which was achieved using 6-benzyl-5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones as intermediates. psu.edu This concise synthesis highlights the efficiency of using the dihydropyranone template to generate complex natural product frameworks. psu.edu

| Precursor | Reaction Type | Product Class |

| 5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones | Intramolecular Friedel–Crafts acylative aromatization | Dihydronaphthopyranone Natural Products |

The utility of this compound extends to the broader construction of naphthalene fused pyran-4-one ring systems. psu.edursc.org These systems are the core structures of various fungal metabolites with significant biological activities. psu.edu The synthetic strategy often involves building the pyranone ring onto a pre-existing naphthalene system or, more innovatively, generating the naphthalene ring system in situ from a dihydropyranone precursor. psu.edu The latter approach, involving an intramolecular Friedel–Crafts acylative aromatization, demonstrates the versatility of dihydropyranone intermediates in constructing these complex fused rings. psu.edursc.org This method holds potential for the synthesis of other classes of naphthopyran-4-one compounds, such as naphtho-γ-pyrones (NGP), 1,4-pyranonaphthoquinones (PNQ), and bisnaphthopyranones (BNP). psu.edu

| Intermediate | Synthetic Approach | Target Ring System |

| This compound derivatives | Intramolecular Friedel–Crafts acylative aromatization | Naphthalene Fused Pyran-4-one |

Building Blocks for Complex Heterocycles

Beyond polycyclic aromatic compounds, this compound and its derivatives are instrumental in the synthesis of a variety of complex heterocyclic structures, including alkaloids and furanones.

While direct synthesis of Slaframine and Phlegmarine from this compound is not explicitly detailed in the provided search results, the synthesis of related nitrogen-containing heterocyclic systems, such as 2,3-dihydro-4-pyridinones, highlights the potential of these pyranone-like structures in alkaloid synthesis. For instance, an asymmetric synthesis of (−)-slaframine has been achieved starting from an enantiopure N-acyl-2,3-dihydro-4-pyridone, which serves as a chiral building block. acs.org This synthesis demonstrates the utility of six-membered heterocyclic ketones in the stereocontrolled construction of complex alkaloids. acs.org The structural similarity between dihydropyranones and dihydropyridinones suggests that similar synthetic strategies could be employed.

The transformation of γ-hydroxyalkynones into 3(2H)-furanones can be efficiently catalyzed by a cationic gold(I) complex. organic-chemistry.orgacs.orgorganic-chemistry.org This methodology is also applicable to the preparation of 2,3-dihydro-4H-pyran-4-ones, indicating a close synthetic relationship between these two classes of heterocycles. organic-chemistry.orgacs.orgorganic-chemistry.org The reaction proceeds under mild conditions and provides good yields of the substituted furanones. organic-chemistry.orgacs.orgorganic-chemistry.org Another approach involves mercury(II)-catalyzed cyclizations of dihydroxylated ynones to afford 3(2H)-furanones. ucl.ac.uk This method has been shown to produce good yields and high enantiomeric excess, particularly when coupled with Sharpless asymmetric dihydroxylation. ucl.ac.uk

| Starting Material | Catalyst/Reagent | Product |

| γ-Hydroxyalkynones | Cationic Gold(I) complex | 3(2H)-Furanones |

| Dihydroxylated ynones | Mercury(II) catalyst | 3(2H)-Furanones |

Total Synthesis of Biologically Active Compounds

The versatility of this compound as a synthetic intermediate is further underscored by its application in the total synthesis of various biologically active compounds. For example, a metal-free, Brønsted acid-catalyzed intramolecular rearrangement of δ-hydroxyalkynones has been developed to produce substituted 2,3-dihydro-4H-pyran-4-ones. acs.org This method was subsequently utilized in the total synthesis of the bioactive natural products obolactone (B158302) and a catechol pyran. acs.org The reaction proceeds with high regioselectivity and in good yields. acs.org

Furthermore, the development of enantioselective syntheses of 2,3-dihydro-4H-pyran-4-ones has opened avenues for the synthesis of chiral natural products. ucl.ac.uk These methods often serve as the foundation for proposed routes to natural products like (-)-Pestalotin, a gibberellin synergist. ucl.ac.uk

Synthesis of Pheromone Analogues (e.g., Hepialone)

This compound derivatives are crucial precursors in the synthesis of certain insect pheromones. A notable example is hepialone (B1244274), or (R)-2-ethyl-6-methyl-2,3-dihydro-4H-pyran-4-one, the principal component of the male sex pheromone of the ghost moth, Hepialus californicus. mdpi.comcore.ac.uk The synthesis of hepialone and its analogues highlights the strategic importance of the dihydropyranone ring system.

Several synthetic strategies have been developed to access hepialone, often involving the construction of a substituted this compound ring as a key step. One of the most efficient and elegant approaches is the asymmetric hetero-Diels-Alder (HDA) reaction. acs.orgwikipedia.org This powerful reaction allows for the direct and highly enantioselective formation of the chiral dihydropyranone core.

In a reported one-step synthesis of (R)-(+)-Hepialone, a Lewis acid-catalyzed HDA reaction between a substituted diene, (E)-4-methoxy-2-trimethylsiloxy-penta-1,3-diene, and propanal is employed. acs.orgchinesechemsoc.org The use of a chiral catalyst, specifically a complex of (R)-BINOL and titanium(IV) isopropoxide, ensures the formation of the desired (R)-enantiomer with high selectivity. acs.org This reaction proceeds through a Mukaiyama aldol-type pathway and has been shown to be effective for a wide range of aldehydes, affording the corresponding 2,6-disubstituted dihydropyrones in good yields and with excellent enantioselectivities. acs.orgchinesechemsoc.org The direct synthesis of (R)-(+)-Hepialone using this method resulted in an 88% isolated yield and 94% enantiomeric excess. acs.orgchinesechemsoc.org

Alternative approaches to hepialone and its homologues have also been described. These include multi-step sequences that may involve the formation of an acyclic β-diketone precursor followed by an acid-catalyzed cyclization to form the this compound ring. core.ac.uk For instance, a homologue of hepialone, (2R)-(+)-2,3-dihydro-2,6-dimethyl-4H-pyran-4-one, was synthesized from (R)-3-acetoxybutyric acid. core.ac.ukresearchgate.net This synthesis involves the preparation of a β-diketone which then undergoes acid-catalyzed hydrolysis and cyclization to yield the final dihydropyranone product. core.ac.uk

The various synthetic routes to hepialone underscore the flexibility of the this compound scaffold and its importance in the stereocontrolled synthesis of complex natural products.

Table 1: Key Data in the Synthesis of Hepialone and its Analogues

| Entry | Synthetic Method | Key Reactants | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Asymmetric Hetero-Diels-Alder | (E)-4-methoxy-2-trimethylsiloxy-penta-1,3-diene, Propanal | (R)-BINOL-Ti(OiPr)₄ | (R)-(+)-Hepialone | 88% | 94% | acs.orgchinesechemsoc.org |

| 2 | Asymmetric Synthesis | (R)-3-Acetoxybutyric acid, Diketene derivative | Not specified | (2R)-(+)-2,3-Dihydro-2,6-dimethyl-4H-pyran-4-one | 75% (final step) | Not specified | core.ac.uk |

| 3 | Racemic Synthesis | Not specified | Not specified | (±)-Hepialone | Not specified | Not applicable | core.ac.uk |

Synthesis of Plant Growth Regulators (e.g., NK10958P)

The this compound moiety is also a key structural feature in certain plant growth regulators. NK10958P, a novel plant growth regulator, is a demethyl derivative of pironetin (B1678462). uni-kiel.de Pironetin itself is a natural product isolated from Streptomyces sp. NK10958 and exhibits not only plant growth regulatory activity but also immunosuppressive and antitumor properties. acs.orguni-kiel.de The total synthesis of pironetin, and by extension its analogue NK10958P, represents a significant challenge in organic synthesis due to the presence of multiple stereocenters and a complex side chain attached to the dihydropyranone ring.

The core of pironetin is a highly substituted 5,6-dihydro-α-pyrone. While not identical to this compound, the synthetic strategies often involve the construction of this or a closely related heterocyclic system. The total synthesis of these molecules showcases the utility of pyranone-based intermediates in building complex natural products.

Numerous total syntheses of pironetin have been reported, each employing different strategies to construct the dihydropyranone core and append the intricate side chain. acs.orgchinesechemsoc.orguni-kiel.decore.ac.uk These syntheses often rely on stereoselective reactions to establish the correct configuration of the multiple chiral centers. For example, some syntheses utilize aldol (B89426) reactions to build up the carbon skeleton of the side chain with the desired stereochemistry. acs.org Other key transformations include asymmetric reductions, and ring-closing metathesis to form the unsaturated lactone ring. uni-kiel.de

One convergent total synthesis of (-)-pironetin highlights the construction of two key fragments that are later coupled to form the final molecule. core.ac.uk The synthesis of the fragment containing the dihydropyranone ring is a critical part of this strategy. Although the specific details of the synthesis of NK10958P from a simple this compound are not extensively documented in readily available literature, the established routes to pironetin provide a clear blueprint for how such a synthesis could be approached. The general strategy would involve the synthesis of a suitably functionalized dihydropyranone precursor, followed by the attachment and elaboration of the side chain to afford the final natural product.

The successful synthesis of complex molecules like pironetin and its analogue NK10958P demonstrates the power of modern synthetic organic chemistry and highlights the importance of heterocyclic scaffolds like this compound as versatile starting materials for accessing biologically active natural products.

Table 2: Selected Synthetic Approaches to Pironetin

| Approach | Key Synthetic Strategy | Starting Materials (Illustrative) | Key Reactions | Reference |

|---|---|---|---|---|

| Convergent Synthesis | Synthesis of two major fragments followed by coupling | N-propionyl oxazolidinone | Evans aldol reaction, Wadsworth-Emmons reaction | core.ac.uk |

| Asymmetric Synthesis | SAMP/RAMP hydrazone methodology | 3-Pentanone, (E)-crotylbromide | Asymmetric alkylation, Mukaiyama aldol reaction, Ring-closing metathesis | uni-kiel.de |

| Stereoselective Synthesis | Non-aldol type acyclic approach | (S)-Roche ester | Double hydroboration of allenes, Ring-closing metathesis | chinesechemsoc.org |

V. Computational and Theoretical Chemistry Studies of 2,3 Dihydro 4h Pyran 4 One

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of the electronic and geometric properties of 2,3-Dihydro-4H-pyran-4-one.

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about its ability to donate or accept electrons.

Theoretical studies on 4H-pyran-4-one and its derivatives indicate that the distribution of electron density across the pyranone system influences its chemical behavior. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. irjweb.com The energy gap between the HOMO and LUMO is a significant parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.com

For a related substituted dihydropyranone, 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one, the HOMO and LUMO surfaces have been visualized to understand electron density distribution. medcraveonline.commedcraveonline.com In these visualizations, regions of high electron density (negative potential) are typically colored red, while regions of low electron density (positive potential) are blue. medcraveonline.commedcraveonline.com This mapping helps in identifying potential sites for electrophilic and nucleophilic attack.

| Compound | Method | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (ΔE) |

|---|---|---|---|---|

| Imadazole Derivative (for comparison) | B3LYP/6-311G | -6.2967 eV | -1.8096 eV | 4.4871 eV irjweb.com |

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the minimum energy conformation. medcraveonline.com For this compound and its derivatives, this involves calculating bond lengths, bond angles, and torsion angles that result in the lowest potential energy.

Studies on substituted dihydropyranones have utilized methods like the semi-empirical Austin Model 1 (AM1) and Density Functional Theory (DFT) for geometry optimization. medcraveonline.commedcrave.com For instance, the geometry of 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one was optimized to find its minimum potential energy, which is crucial for understanding its interaction with biological receptors. medcraveonline.commedcrave.com In another study on ethyl 6-(4-chlorophenyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-5-carboxylate, geometry optimization using DFT revealed slight differences in bond lengths and angles between the calculated gas-phase structure and the experimental crystal structure, highlighting the influence of intermolecular forces in the solid state. iucr.org The pyran ring in related compounds often adopts a "flattened-boat" or envelope conformation. bohrium.com

| Parameter | Bond/Angle | Crystal Structure Value | Optimized Structure Value |

|---|---|---|---|

| Bond Length | O1—C8 | 1.4732 (16) Å | 1.46 Å iucr.org |

| Bond Length | C6—C7 | 1.4832 (16) Å | 1.47 Å iucr.org |

| Bond Angle | O1—C7—C6 | 110.78 (11)° | 110.2° iucr.org |

| Bond Angle | O1—C8—C9 | 108.65 (11)° | 110.5° iucr.org |

Computational methods are also employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a valuable tool for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

Similarly, theoretical calculations can predict vibrational frequencies for IR spectra. materialsciencejournal.org For a substituted 4H-pyran derivative, DFT calculations have shown good agreement between the predicted and experimental frequencies for key functional groups like N-H, C-H, and C=C stretching vibrations. materialsciencejournal.org

| Vibrational Mode | Experimental IR (cm⁻¹) | Theoretical IR (cm⁻¹) |

|---|---|---|

| N-H stretch | 3407 | 3432 materialsciencejournal.org |

| C-H stretch (aliphatic) | 2985, 2952 | 2983, 2958 materialsciencejournal.org |

| C≡N stretch | 2202 | 2213 materialsciencejournal.org |

| C=C stretch | 1650 | 1654 materialsciencejournal.org |

Density Functional Theory (DFT) Applications

DFT has emerged as a powerful and widely used method in computational chemistry due to its balance of accuracy and computational cost. It is particularly valuable for studying reaction mechanisms and predicting selectivity.

DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism. For instance, DFT studies have been used to investigate the nucleophilic substitution by a hydroxide (B78521) ion at a vinylic carbon in this compound. acs.orgresearchgate.net Such calculations help to determine whether a reaction proceeds through a concerted or stepwise mechanism and to identify the rate-determining step.

In the context of synthesizing pyran derivatives, DFT has been employed to understand the mechanism of multi-component reactions. For the synthesis of 2-amino-3-cyano-4H-pyran derivatives, DFT calculations were used to investigate the accepted mechanism, which involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov Similarly, the mechanism of hetero-Diels-Alder reactions to form dihydropyranone rings has been studied using DFT, revealing details about the transition states and the influence of catalysts. researchgate.netbohrium.com

Many chemical reactions involving this compound can potentially yield multiple products (regioisomers). DFT can be used to predict the most likely outcome by calculating the activation energies for the different possible reaction pathways. The pathway with the lower activation energy is expected to be the major one.

DFT has been successfully used to explain the regioselectivity in various reactions, including cycloadditions. acs.orgresearchgate.net For example, in the synthesis of pyrazole-fused quinolines, DFT analysis within the framework of the Hard and Soft Acids and Bases (HSAB) principle helped to confirm the structure of the observed regioisomer. researchgate.net The regioselectivity of hetero-Diels-Alder reactions to form substituted 2,3-dihydro-4H-pyran-4-ones is also a subject of DFT studies, where the balance of frontier molecular orbital interactions, electrostatics, and steric effects determines the outcome. acs.orgorganic-chemistry.org DFT calculations have also been used to explain the regioselectivity in the synthesis of 2-amino-3-cyano-4H-pyran derivatives. nih.govmdpi.com

Calculation of Acidity Constants (pKa Values)

The acidity of a compound, quantified by its pKa value, is a critical parameter influencing its behavior in different chemical and biological environments. Computational methods, particularly those combining quantum mechanics with continuum solvation models, have been employed to predict the pKa values of pyranone derivatives.

Theoretical studies have utilized density functional theory (DFT) and ab initio methods to calculate the acidity of compounds related to this compound. For instance, studies on dihydropyrone inhibitors of HIV-1 protease have calculated the pKa values of the hydroxyl group using a combination of DFT (B3LYP) and continuum solvation models. researchgate.netacs.org These calculations are crucial for understanding the pH-dependent inhibition constants of such compounds. researchgate.net The theoretical approaches often involve calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and solution.

One theoretical study investigated the nucleophilic substitution of this compound with a hydroxide ion using Becke's three-parameter hybrid density functional-HF method (B3LYP) and the second-order Møller–Plesset theory (MP2) with 6-31+G(d) and AUG-cc-pVTZ basis sets. acs.org While not a direct pKa calculation, such studies provide insight into the molecule's reactivity and electron distribution, which are inherently related to its acidity.

Table 1: Computational Methods for Acidity Constant Calculation

| Computational Method | Basis Set | Solvation Model | Application |

|---|---|---|---|

| Density Functional Theory (B3LYP) | 6-31+G(d) | Continuum Solvation Models | pKa of hydroxyl group in dihydropyrone inhibitors researchgate.netacs.org |

| Møller–Plesset perturbation theory (MP2) | AUG-cc-pVTZ | Not specified | Nucleophilic substitution reactions acs.org |

Thermal Decomposition Studies

Computational studies have been conducted to understand the thermal decomposition mechanisms of dihydropyran derivatives, which are structurally related to this compound. These investigations provide valuable information on the stability and reactivity of the pyran ring system at elevated temperatures.

A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives utilized the PBE0/6-311+G(d,p) level of theory. mdpi.comresearchgate.netdntb.gov.ua The study proposed a concerted mechanism involving a six-membered cyclic transition state. mdpi.comresearchgate.net The calculations focused on determining the kinetic and thermodynamic parameters, such as the activation free energy (ΔG≠) and activation energy (Ea), over a temperature range of 584 to 633 K. mdpi.comresearchgate.net The results indicated that the decomposition of these dihydropyrans is a homogeneous, first-order, unimolecular, and concerted reaction.

The study found that methyl substituents at positions 2, 4, and 6 of the dihydropyran ring decrease the activation free energy of the decomposition reaction. mdpi.comresearchgate.net For instance, the activation energies for the decomposition of 3,6-dihydro-2H-pyran (DHP), 4-methyl-3,6-dihydro-2H-pyran (MDHP), and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) were calculated to be 196, 190, and 183 kJ·mol−1, respectively. mdpi.com This suggests that the substitution pattern significantly influences the thermal stability of the dihydropyran ring.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes within and between molecules. chemtools.orgwikipedia.org This analysis is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org By plotting s versus ρ, regions of non-covalent interactions can be identified as spikes in the low-density, low-gradient region. chemtools.org

In the context of pyran derivatives, NCI analysis has been used to understand the intermolecular interactions that stabilize crystal structures and mediate catalytic processes. researchgate.netnih.gov For example, in the synthesis of 4H-pyran derivatives, NCI analysis helped to identify the bonding interactions between reaction intermediates and catalysts. researchgate.net The visualization of these interactions reveals surfaces colored to indicate the type and strength of the interaction, with blue typically representing strong attractive interactions like hydrogen bonds, green indicating weak van der Waals interactions, and red signifying steric repulsion. chemtools.orgresearchgate.net

Mechanistic studies on the synthesis of 2-amino-3-cyano-4H-pyran derivatives have employed NCI analysis to explain the selectivity of organocatalysts. nih.gov The NCI plots can reveal van der Waals attractions and hydrogen bonds between the reactants and the catalyst, providing insights into the reaction mechanism at a molecular level. nih.gov

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imrpress.com It is widely used to understand the interactions between small molecules, like this compound derivatives, and biological targets such as proteins and enzymes.

Several in silico molecular docking studies have been performed on derivatives of this compound to evaluate their potential biological activities. For instance, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one has been docked against various enzymes. One study reported its interaction with α-amylase, an enzyme relevant to diabetes, showing a docking score of -5.044 kJ/mol. biomedres.us In another study, this compound, along with others, was docked against tissue plasminogen activator, a target for thrombosis, demonstrating significant binding affinity. biomedres.us

Furthermore, the interaction of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one with the target protein acid-β-glucosidase, which is implicated in Gaucher's disease, was investigated, revealing a strong Glide score of –9.38 kcal/mol. researchgate.net Another derivative, 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, showed a notable docking score towards COX-1. jsmcentral.org These docking studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyranone ligand and the amino acid residues in the active site of the target protein, providing a rationale for its observed or potential biological activity.

Table 2: Molecular Docking Studies of this compound Derivatives

| Derivative | Biological Target | Docking Score | Reference |

|---|---|---|---|

| 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | α-amylase | -5.044 kJ/mol | biomedres.us |

| 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | Tissue Plasminogen Activator | Not specified | biomedres.us |

| 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | Acid-β-glucosidase | -9.38 kcal/mol | researchgate.net |

| 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | Cyclooxygenase-1 (COX-1) | Not specified | jsmcentral.org |

Vi. Biological Activities and Mechanistic Basis of Action of 2,3 Dihydro 4h Pyran 4 One and Its Derivatives

Antioxidant Activity

Derivatives of 2,3-Dihydro-4H-pyran-4-one are recognized for their antioxidant capabilities, which are largely dictated by their structural characteristics and ability to neutralize free radicals.

Radical Scavenging Mechanisms (e.g., ABTS, DPPH, Galvinoxyl)

The antioxidant capacity of this compound derivatives is frequently assessed by their ability to scavenge stable free radicals. nih.govrsc.orgresearchgate.net Commonly used assays involve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and galvinoxyl radicals. nih.govrsc.orgresearchgate.net For instance, the derivative 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) has demonstrated significant scavenging activity against DPPH radicals, comparable to the synthetic antioxidant BHT at similar concentrations. nih.gov The fundamental mechanism involves the transfer of a hydrogen atom from the dihydropyranone derivative to the radical, a process that quenches the radical's reactivity. nih.govnih.gov

The effectiveness of these compounds as radical scavengers is evaluated by monitoring the reduction in absorbance of the radical solutions after the introduction of the antioxidant compound. nih.gov Studies have confirmed that various DDMP derivatives are proficient at scavenging ABTS, DPPH, and galvinoxyl radicals. nih.govrsc.orgresearchgate.net

Influence of Hydroxyl Group Substitution on Antioxidant Efficacy

The presence and placement of hydroxyl (-OH) groups on the dihydropyranone structure are critical to its antioxidant effectiveness. nih.govrsc.orgresearchgate.net Research indicates that introducing protecting groups to the free hydroxyls on DDMP diminishes their reducing capabilities. nih.govrsc.orgnih.gov This highlights the direct role of these functional groups in the antioxidant mechanism.

Specifically, the hydroxyl group at the olefin position has been shown to have a more pronounced impact on antioxidant activity than a hydroxyl group at the C-3 position. nih.gov This suggests that the location of the hydroxyl group significantly influences the molecule's ability to donate a hydrogen atom and neutralize free radicals. Studies comparing different hydroxylated derivatives have consistently found that those with unprotected hydroxyl groups exhibit superior antioxidant properties. nih.govrsc.org

Role of Enol Structure in Antioxidant Capacity

The enol structure within the this compound moiety is a key determinant of its antioxidant activity. nih.govrsc.org This enolic form is crucial for the molecule's ability to scavenge radicals effectively. The hydroxyl group at the olefin position, which is part of this enol structure, is particularly important. nih.govrsc.org Its presence creates an unstable enol configuration that is considered the primary source of the compound's antioxidant power. nih.govrsc.org Protecting the enol hydroxyl group has been shown to reduce the radical scavenging capacity by as much as 40% in ABTS assays. This demonstrates that the enol tautomer is fundamental to the antioxidant mechanism of these compounds.

Antimicrobial Properties

In addition to their antioxidant effects, derivatives of this compound have been explored for their capacity to inhibit the growth of various pathogenic microorganisms.

Antibacterial Activity (e.g., against Mycobacterium bovis BCG, K. pneumonia, E. faecalis, P. aeruginosa, P. mirabilis, S. aureus)

Derivatives of 4H-pyran have shown a wide spectrum of biological activities, including antibacterial effects. nih.gov Research into Schiff bases fused with 4H-pyran has revealed notable anti-mycobacterial activity. nih.gov Specifically, many 4H-pyran derivatives synthesized from dimedone displayed better activity against Mycobacterium bovis (Bacillus Calmette–Guérin) than those derived from acetylacetone. nih.gov The antibacterial potential of these compounds has also been assessed against other clinically relevant bacteria. For example, quinoline (B57606) derivatives have been tested against Pseudomonas aeruginosa, Streptococcus faecalis (now known as Enterococcus faecalis), and Staphylococcus aureus, showing moderate to good activity. researchgate.net Furthermore, various plant extracts containing compounds with a pyranone core have been evaluated for their efficacy against pathogens like Klebsiella pneumoniae and Proteus mirabilis. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives and Related Compounds

| Bacterial Strain | Activity Observed |

|---|---|

| Mycobacterium bovis BCG | Good activity. nih.govucl.ac.uk |

| Klebsiella pneumoniae | Susceptible to plant extracts containing related compounds. nih.gov |

| Enterococcus faecalis | Susceptible to related quinoline derivatives and other natural compounds. researchgate.netnih.gov |

| Pseudomonas aeruginosa | Susceptible to related quinoline derivatives and plant extracts. researchgate.netnih.gov |

| Proteus mirabilis | Susceptible to plant extracts containing related compounds. nih.gov |

| Staphylococcus aureus | Susceptible to related quinoline derivatives. researchgate.net |

Antifungal Activity

The antimicrobial investigation of 4H-pyran derivatives extends to their potential as antifungal agents. nih.govbenthamdirect.com A series of novel (E)-2,3-dihydro-3-[(phenylamino)methylene]-4H-1-benzothiopyran-4-ones were synthesized and evaluated for their in vitro antifungal activity against two fungal species using the agar (B569324) double dilution method. benthamdirect.com The results of this screening indicated that some of these compounds possess noteworthy antifungal properties. benthamdirect.com For instance, one derivative, (E)-8-chloro-2,3-dihydro-3-[(4-nitrophenylamino)methylene]-4H-1-benzothiopyran-4-one, showed a minimum inhibitory concentration (MIC) value against Candida albicans that was lower than the control drug, Fluconazole. benthamdirect.com However, in another study, 4H-pyran derivatives, particularly those synthesized from acetylacetone, demonstrated only poor activity against C. albicans. nih.gov

Proposed Mechanisms of Antimicrobial Action

Derivatives of 4H-pyran have demonstrated notable antimicrobial properties. Research indicates that certain synthetic 4H-pyran derivatives are effective against various pathogens. nih.gov For instance, specific derivatives have shown inhibitory action against Gram-positive bacterial isolates, with some exhibiting lower minimum inhibitory concentration (MIC) values than the antibiotic ampicillin. nih.govresearchgate.net Spiro-4H-pyran derivatives have also been synthesized and evaluated for their antimicrobial activity, with some compounds showing good antibacterial effects against both standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. nih.gov One such derivative, which incorporates both indole (B1671886) and cytosine rings, was found to be particularly effective. nih.gov The proposed mechanism for these antimicrobial effects is tied to the unique structural features of the pyran ring system, which can interfere with essential bacterial processes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound and its derivatives is a significant area of investigation. researchgate.net Preliminary studies suggest that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) possesses anti-inflammatory properties that could be beneficial in addressing inflammatory conditions. The anti-inflammatory activity of pyran derivatives is often linked to their ability to inhibit key inflammatory mediators. For example, newly synthesized heterocyclic compounds that include a pyran moiety have been shown to act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways. mdpi.com These compounds are being explored for their potential in developing more effective anti-inflammatory treatments. mdpi.com

A specific application of the anti-inflammatory properties of this compound derivatives is in mitigating inflammation caused by acrylamide (B121943). A study using an aged parsnip extract containing 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) demonstrated its effectiveness in alleviating acrylamide-induced inflammation and oxidative stress in a mouse model. researchgate.net This suggests a potential therapeutic role for DDMP-containing substances in combating inflammation triggered by this common dietary contaminant. The antioxidant properties of phytochemicals are believed to play a role in reducing acrylamide toxicity. nih.gov

Antidiabetic Potential

Several studies have highlighted the antidiabetic potential of this compound and its derivatives. researchgate.netnih.gov The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one has been identified as a potential inhibitor of alpha-amylase and alpha-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. biolscigroup.usmdpi.com By inhibiting these enzymes, these compounds can help to manage blood glucose levels. In silico and in vitro studies have shown that phytochemicals present in certain plant extracts, including 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one, demonstrate significant inhibitory activity against these enzymes, suggesting their promise as novel therapeutic agents for diabetes. nih.govbiolscigroup.usmdpi.com

Antiproliferative and Antitumor Activities

The antiproliferative and antitumor activities of 4H-pyran derivatives are well-documented, with a particular focus on their effects on colorectal cancer cells. nih.govresearchgate.net

Synthetic derivatives of 4H-pyran have been evaluated for their cytotoxic effects against the human colorectal cancer cell line HCT-116. nih.govresearchgate.net In cell viability assays, certain 4H-pyran derivatives were found to suppress the proliferation of HCT-116 cells. nih.govnih.gov For example, derivatives designated as 4d and 4k showed significant activity, with IC₅₀ values of 75.1 and 85.88 µM, respectively. nih.govresearchgate.netnih.gov These findings underscore the potential of the 4H-pyran scaffold as a basis for developing new anticancer agents. nih.gov It has also been noted that targeting mitochondrial dynamics can inhibit the migration and metastatic markers in HCT116 colorectal cancer cells. dovepress.com

Table 1: Antiproliferative Activity of 4H-Pyran Derivatives against HCT-116 Cells

| Compound | IC₅₀ (µM) | Cell Line | Reference |

| Derivative 4d | 75.1 | HCT-116 | nih.gov, researchgate.net, nih.gov |

| Derivative 4k | 85.88 | HCT-116 | nih.gov, researchgate.net, nih.gov |

The mechanism behind the antiproliferative action of these 4H-pyran derivatives has been linked to the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govresearchgate.net Overexpression of CDK2 is associated with the development of colorectal cancer. nih.govresearchgate.net Molecular docking simulations and kinase assays have suggested that certain 4H-pyran analogues block the proliferation of HCT-116 cells by inhibiting the kinase activity of CDK2. nih.govnih.gov Furthermore, these compounds have been shown to downregulate the expression levels of both the CDK2 protein and its corresponding gene in treated HCT-116 cells. nih.govresearchgate.net This inhibition of CDK2 activity disrupts the cell cycle, leading to apoptosis, which was observed to be induced through the activation of the caspase-3 gene. nih.govnih.gov The targeted inhibition of CDK2 is a promising therapeutic strategy for cancer treatment, and 4H-pyran derivatives represent a class of compounds with significant potential in this area. nih.govnih.govgoogle.com

Induction of Apoptosis

Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for their potential anticancer properties. Studies on fused pyran/chromene derivatives have shown they can trigger apoptosis through the activation of caspases, which are key enzymes in the apoptotic pathway. rsc.org For instance, certain derivatives have been observed to induce apoptosis in breast cancer cell lines like MCF7. rsc.org The mechanism often involves the disruption of mitochondrial function and the promotion of cell cycle arrest at different phases, ultimately leading to cell death. rsc.org

One specific derivative, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), has been shown to induce apoptosis in colon cancer cells by modulating the activity of NF-κB. researchgate.net This modulation leads to the suppression of anti-apoptotic genes like BCL2 and the upregulation of pro-apoptotic genes such as BAX, cleaved caspase-3, and cleaved PARP. researchgate.net Furthermore, some pyran derivatives are believed to exert their cytotoxic effects by inducing oxidative stress within cancer cells. The ability of certain 4H-Pyran-4-one derivatives to induce DNA strand breaks further supports their potential as anticancer agents.

Cardioprotective Effects

While direct studies on the cardioprotective effects of this compound are limited, some of its derivatives are being explored for their potential in alleviating cardiovascular maladies. The anti-inflammatory and antioxidant properties of compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one suggest a potential, yet not fully understood, role in protecting the cardiovascular system. Glyceraldehyde derivatives inspired by empagliflozin, which share some structural similarities, are also being investigated as potential agents for heart failure. amm-journal.org

Other Reported Biological Activities (e.g., Antileishmanial, Antiallergenic, Hypotensive, Anticoagulant, Diuretic)

The 4H-pyran scaffold is a versatile structure found in compounds with a wide array of biological activities. royalsocietypublishing.orgscilit.com

Antileishmanial: Derivatives of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have been synthesized and evaluated for their efficacy against visceral leishmaniasis. nih.gov One compound, in particular, demonstrated significant inhibition of the parasite in both liver and spleen in animal models. nih.gov Pyrazole derivatives containing a pyran moiety have also shown inhibitory effects on the in vitro multiplication of Leishmania species. researchgate.net

Antiallergenic: Certain 2-carboxylic acid derivatives of pyrano[3,2-c] nih.govbenzopyran-4-one and related structures have been examined for their ability to inhibit passive cutaneous anaphylaxis in rats, indicating potential antiallergenic properties. nih.gov

Hypotensive: Some dihydropyridine (B1217469) derivatives, which can be considered related to the dihydropyran structure, have been shown to possess hypotensive effects in rats. nih.gov The modification of substitutions on the dihydropyridine ring influences their potency. nih.gov

Anticoagulant and Diuretic: The 4H-pyran ring is a structural feature in compounds reported to have anticoagulant and diuretic activities. nih.govrsc.orgnih.gov

Biological Role in Organisms (e.g., Pheromone Homologue, Plant Growth Regulation)

Beyond medicinal applications, derivatives of this compound play roles in the natural world.

Pheromone Homologue: (2R)-(+)-2,3-Dihydro-2,6-dimethyl-4H-pyran-4-one has been synthesized as a homologue of sex pheromones found in a species of the Hepialidae family of moths. tandfonline.comresearchgate.netoup.comoup.com This highlights the role of the dihydropyranone structure in insect communication.

Plant Growth Regulation: The natural product (-)-Pestalotin, a gibberellin synergist, contains a this compound core structure. ucl.ac.uk Another related compound, NK10958P, is also a plant growth regulator. ucl.ac.uk Furthermore, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) has been identified in various plant extracts. The fungus Schizophyllum commune produces DDMP, which exhibits antifungal activity against wood-degrading fungi. researchgate.net

Impact on Skin Hydration and Barrier Function

A derivative of this compound, specifically 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), has been shown to have a positive impact on skin health. nih.govnih.govdoi.org

A randomized, double-blind, placebo-controlled study demonstrated that the consumption of a beverage containing DDMP for 12 weeks significantly increased the water content of the stratum corneum, the outermost layer of the skin. nih.govnih.govdoi.org This suggests an improvement in skin hydration. While this particular study did not find a significant effect on transepidermal water loss, a key indicator of skin barrier function, the increased hydration itself is a beneficial outcome for skin health. nih.gov The antioxidant properties of DDMP are believed to contribute to these effects. nih.govnih.gov

Vii. Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including the 2,3-Dihydro-4H-pyran-4-one framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the definitive structural elucidation of dihydropyranones. These techniques provide precise information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous structure confirmation.

For instance, the structure of the related compound, 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one (DDMP), has been extensively confirmed using 1D and 2D NMR experiments. nih.gov The proton NMR spectrum shows characteristic signals for the methyl group, a methine proton, and a methylene (B1212753) group. nih.gov The ¹³C NMR spectrum complements this by showing signals for the corresponding carbons, including the carbonyl carbon of the pyranone ring. nih.gov

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish connectivity. HMBC correlations can reveal the dihydropyran ring structure, while NOESY correlations help to confirm the complete structural arrangement. nih.govtandfonline.com

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one (DDMP)

| Atom No. | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| 2 | 4.44 (m) | 67.27 |

| 3 | 4.01 (m) | 71.07 |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | 2.04 (s) | 15.7 |

Data sourced from studies on metabolites from Lactococcus lactis subsp. lactis. nih.gov